molecular formula C14H8BrN3O3 B1294235 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 1000339-27-4

3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B1294235
M. Wt: 346.13 g/mol
InChI Key: ASDXLNFEXGGMBS-UHFFFAOYSA-N
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Description

The compound 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of bromophenyl and nitrophenyl substituents on the oxadiazole ring suggests that this compound could exhibit interesting chemical and physical properties, potentially useful in various applications such as materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives has been reported in the literature. For instance, the reaction of 3-bromo-5-phenyl-1,2,4-oxadiazole with sodium azide in anhydrous dimethylformamide at elevated temperatures leads to the formation of dimethylamino-substituted oxadiazoles . Another approach involves the cyclization of POCl3 with N,N'-diacylhydrazines to synthesize 2-p-nitrophenyl-5-aryl-1,3,4-oxadiazoles, which are structurally similar to the compound of interest . Additionally, dehydration of diarylhydrazide has been used to prepare 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives, indicating that dehydration reactions are a common method for synthesizing oxadiazole compounds .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives has been characterized by IR and ^1HNMR, which are essential tools for determining the presence of functional groups and the overall molecular architecture . In a closely related compound, 5-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, the dichlorophenyl and nitrophenyl rings form dihedral angles with the oxadiazole ring, indicating a planar structure that could be similar in 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole .

Chemical Reactions Analysis

The reactivity of oxadiazole derivatives can be quite diverse. The compound 3-bromo-5-phenyl-1,2,4-oxadiazole, when reacted with sodium azide, undergoes a deoxygenative coupling reaction, which is a unique transformation leading to the formation of aminomethyleneamino-substituted oxadiazoles . This suggests that the bromophenyl and nitrophenyl substituents in 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole could also participate in various chemical reactions, potentially leading to new compounds with novel properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be influenced by their substituents. For instance, the UV absorption and photoluminescent properties of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives have been studied, showing maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths in the range of 350-370 nm . The aryl groups affect these properties, suggesting that the bromophenyl and nitrophenyl groups in 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole could confer distinct photophysical characteristics. Additionally, hydrogen bonding interactions in the crystal structure, as observed in a related compound , could influence the solid-state properties of the compound, such as its melting point and solubility.

properties

IUPAC Name

3-(2-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O3/c15-12-7-2-1-6-11(12)13-16-14(21-17-13)9-4-3-5-10(8-9)18(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDXLNFEXGGMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650343
Record name 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

CAS RN

1000339-27-4
Record name 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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